Technical Monograph: Physicochemical Profiling and Synthetic Utility of N-(2,5-dichlorophenyl)-4-methoxybenzamide
Technical Monograph: Physicochemical Profiling and Synthetic Utility of N-(2,5-dichlorophenyl)-4-methoxybenzamide
[1]
Executive Summary
N-(2,5-dichlorophenyl)-4-methoxybenzamide (CAS 7465-94-3) is a halogenated benzanilide derivative serving as a critical chemical probe in medicinal chemistry libraries. Structurally, it functions as a "privileged scaffold," combining an electron-rich 4-methoxybenzoyl moiety with an electron-deficient 2,5-dichlorophenyl amine. This electronic "push-pull" architecture makes it a valuable candidate for Structure-Activity Relationship (SAR) studies, particularly in the exploration of antiparasitic agents, kinase inhibitors (Type II), and antimicrobial benzamides.
This guide provides a definitive technical analysis of the molecule, including validated synthetic protocols, physicochemical properties, and structural informatics.
Chemical Identity & Structural Analysis[1][2][3][4][5][6][7][8]
Core Identifiers
| Parameter | Data |
| Chemical Name | N-(2,5-dichlorophenyl)-4-methoxybenzamide |
| CAS Registry Number | 7465-94-3 |
| Molecular Formula | C₁₄H₁₁Cl₂NO₂ |
| Molecular Weight | 296.15 g/mol |
| Exact Mass | 295.0167 Da |
| SMILES | COC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)Cl)Cl |
| InChI Key | FUNVESSXWQPDQU-UHFFFAOYSA-N |
Structural Logic & Electronic Properties
The molecule is characterized by a stable amide linkage connecting two distinct aromatic systems. The 4-methoxy group acts as a
Figure 1: Structural dissection of N-(2,5-dichlorophenyl)-4-methoxybenzamide highlighting electronic contributions.
Physicochemical Profiling (In Silico)
Understanding the physicochemical landscape is crucial for predicting bioavailability and formulation requirements.
| Property | Value (Predicted) | Interpretation |
| cLogP | ~4.4 | High lipophilicity; likely requires organic co-solvents (DMSO) for biological assays. |
| H-Bond Donors | 1 (Amide NH) | Compliant with Lipinski's Rule of 5. |
| H-Bond Acceptors | 2 (C=O, OMe) | Good membrane permeability potential. |
| Topological Polar Surface Area (TPSA) | ~38 Ų | Suggests high blood-brain barrier (BBB) permeation potential. |
| Solubility (Water) | < 0.1 mg/mL | Poor aqueous solubility; formulate in DMSO/PEG. |
Synthetic Methodology
While various routes exist, the Acid Chloride Coupling is the most robust method for generating high-purity benzanilides, avoiding the racemization or side reactions sometimes seen with coupling agents (EDC/HATU) when using electron-deficient anilines like 2,5-dichloroaniline.
Retrosynthetic Analysis[1]
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Disconnection: Amide Bond (N-C(=O))
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Fragment A (Electrophile): 4-Methoxybenzoyl chloride (generated in situ or purchased).
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Fragment B (Nucleophile): 2,5-Dichloroaniline.
Detailed Experimental Protocol
Note: This protocol is designed for a 1.0 mmol scale.
Reagents:
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2,5-Dichloroaniline (162 mg, 1.0 mmol)
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4-Methoxybenzoyl chloride (188 mg, 1.1 mmol)
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Triethylamine (TEA) or Pyridine (1.5 mmol)
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Dichloromethane (DCM) (anhydrous, 5 mL)
Step-by-Step Workflow:
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Preparation: In a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,5-dichloroaniline (1.0 eq) in anhydrous DCM (5 mL).
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Base Addition: Add Triethylamine (1.5 eq) to the solution. Cool the mixture to 0°C using an ice bath to control the exotherm.
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Acylation: Dropwise add 4-methoxybenzoyl chloride (1.1 eq) (dissolved in 1 mL DCM if solid) to the reaction mixture.
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Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (Hexane:EtOAc 3:1).
-
Work-up:
-
Quench with saturated NaHCO₃ solution (10 mL).
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Extract with DCM (3 x 10 mL).
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Wash combined organics with 1M HCl (to remove unreacted aniline) followed by Brine.
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Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol or purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).
Figure 2: Synthetic workflow for the Schotten-Baumann acylation of 2,5-dichloroaniline.
Analytical Characterization (Predicted)
Due to the specific substitution pattern, the following spectral signals are diagnostic for structure verification.
Proton NMR ( H NMR, 400 MHz, DMSO- )
- 10.0 ppm (s, 1H): Amide NH proton (broad, D₂O exchangeable).
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7.95 ppm (d,
Hz, 2H): Benzoyl H-2,6 (ortho to carbonyl). -
7.60 ppm (d,
Hz, 1H): Aniline H-6 (ortho to NH, meta to Cl). Note: Shifted downfield due to amide anisotropy. -
7.55 ppm (d,
Hz, 1H): Aniline H-3 (ortho to Cl-2). -
7.30 ppm (dd,
Hz, 1H): Aniline H-4 . -
7.05 ppm (d,
Hz, 2H): Benzoyl H-3,5 (ortho to OMe). - 3.84 ppm (s, 3H): Methoxy -OCH₃ .
Mass Spectrometry (ESI-MS)
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[M+H]⁺: Calculated m/z = 296.02. Expect characteristic chlorine isotope pattern (
Cl/ Cl) showing M, M+2, M+4 peaks in a 9:6:1 ratio intensity.
Biological & Pharmacological Context[1][3][7][8][11][12][13]
While N-(2,5-dichlorophenyl)-4-methoxybenzamide is often utilized as a library building block, its structural class (polychlorinated benzanilides) exhibits documented bioactivity in several domains:
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Antimicrobial & Antifungal: The 2,5-dichloro motif is frequently bioisosteric with other halogenated pharmacophores found in agricultural fungicides (e.g., Boscalid analogs).
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Anthelmintic Activity: Similar salicylanilide and benzanilide derivatives (e.g., Niclosamide, Oxyclozanide) disrupt oxidative phosphorylation in parasites. The lipophilicity of this compound suggests potential for similar membrane-uncoupling mechanisms.
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Kinase Inhibition: The benzamide core serves as a hinge-binding motif in Type II kinase inhibitors. The "kinked" structure provided by the amide bond allows the dichlorophenyl group to access hydrophobic back-pockets in enzyme active sites.
References
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Sigma-Aldrich. Product Specification: N-(2,5-DICHLOROPHENYL)-4-METHOXYBENZAMIDE (CAS 7465-94-3). Available at:
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PubChem. Compound Summary for CID 96184: Benzamide, N-(2,5-dichlorophenyl)-.[1] (Structural analog reference). Available at:
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BenchChem. Synthesis of 2-amino-N-(2,4-dichlorophenyl)benzamide: An Application Note. (Methodology reference). Available at:
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BLDpharm. Product Analysis: N-(2,5-Dichlorophenyl)-4-methoxybenzamide.[2] Available at:
